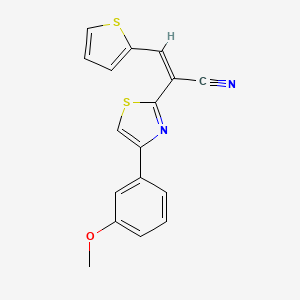

![molecular formula C20H25N5O4 B2427066 N-(2-(3,5-dimetil-1H-pirazol-1-il)etil)-2-(3-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-2-oxoimidazolidin-1-il)acetamida CAS No. 1286703-95-4](/img/structure/B2427066.png)

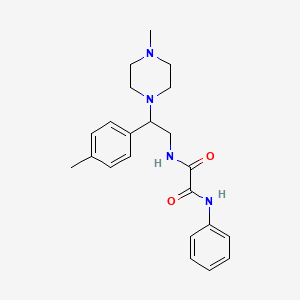

N-(2-(3,5-dimetil-1H-pirazol-1-il)etil)-2-(3-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-2-oxoimidazolidin-1-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H25N5O4 and its molecular weight is 399.451. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inmunomodulación

La estructura del compuesto sugiere posibles efectos inmunomoduladores. Los investigadores han investigado su papel en la modulación de las respuestas inmunitarias, particularmente en enfermedades donde la disregulación inmunitaria juega un papel crucial. Se necesitan más estudios para dilucidar su mecanismo de acción y potencial terapéutico .

Tratamiento de los trastornos respiratorios relacionados con el sueño

2,3-Dihidrobenzo[b][1,4]dioxin-6-il: los derivados se han explorado como antagonistas del subtipo C del receptor α2-adrenérgico (alfa-2C). Específicamente, los derivados de (2,3-dihidrobenzo[b][1,4]dioxin-2-ilmetil)piperazin-1-il muestran promesa en el tratamiento de los trastornos respiratorios relacionados con el sueño, incluidas las apneas del sueño obstructivas y centrales, así como los ronquidos .

Materiales emisores azules

La estructura única del compuesto, que incorpora una porción de dihidrobenzo[b][1,4]dioxina, lo hace interesante para el diseño de materiales emisores azules. Los investigadores han sintetizado moléculas relacionadas funcionalizadas con fenantroidazoles, que podrían encontrar aplicaciones en optoelectrónica y pantallas .

Inhibición de B-Raf

Se han evaluado dos series de nuevos derivados de 4,5-dihidro-1H-pirazol que contienen 2,3-dihidrobenzo[b][1,4]dioxina por su actividad inhibitoria de B-Raf. Estos compuestos pueden ser prometedores en la terapia contra el cáncer, particularmente en la focalización de las vías de la quinasa B-Raf .

Síntesis a gran escala

La ruta sintética para este compuesto implica alquilación, azidación, reordenamiento de Curtius, hidrólisis y salificación. La elección adecuada del disolvente y la temperatura de reacción puede mejorar el rendimiento y la pureza, haciéndolo adecuado para la preparación a gran escala .

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given the complexity of biochemical networks, the compound could potentially influence multiple pathways depending on its specific targets .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the downstream cellular responses elicited by target modulation .

Propiedades

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-14-11-15(2)25(22-14)6-5-21-19(26)13-23-7-8-24(20(23)27)16-3-4-17-18(12-16)29-10-9-28-17/h3-4,11-12H,5-10,13H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADQHQDQYSKCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

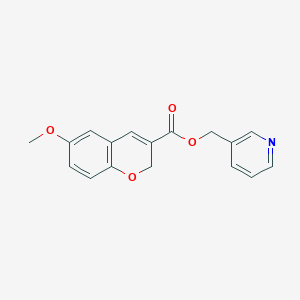

![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2426984.png)

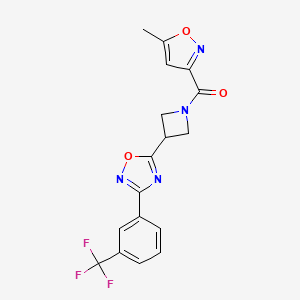

![2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2426985.png)

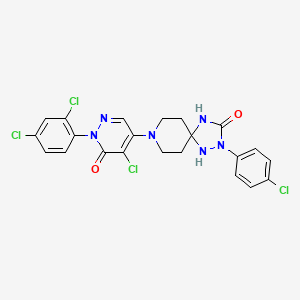

![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)

![4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2426988.png)

![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)

![5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2427005.png)